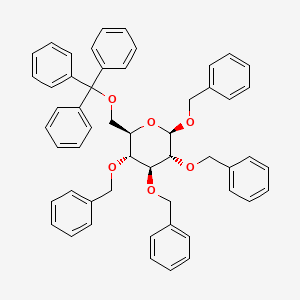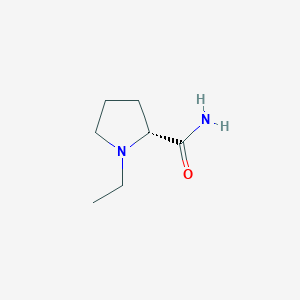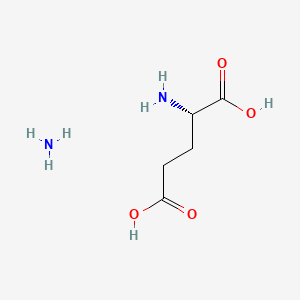
3-Bromo-N-éthyl-5-nitropyridin-4-amine
Vue d'ensemble
Description
3-Bromo-N-ethyl-5-nitropyridin-4-amine is a chemical compound with the molecular formula C7H8BrN3O2 and a molecular weight of 246.06 g/mol It is a derivative of pyridine, characterized by the presence of bromine, ethyl, and nitro functional groups attached to the pyridine ring
Applications De Recherche Scientifique
3-Bromo-N-ethyl-5-nitropyridin-4-amine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity.
Medicine: Although not yet widely used in medicine, its derivatives are explored for their potential as pharmaceutical agents.
Industry: In the industrial sector, it is used in the development of specialty chemicals and materials.
Analyse Biochimique
Biochemical Properties
3-Bromo-N-ethyl-5-nitropyridin-4-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind with specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, affecting their catalytic activity. Additionally, 3-Bromo-N-ethyl-5-nitropyridin-4-amine can form complexes with proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
The effects of 3-Bromo-N-ethyl-5-nitropyridin-4-amine on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. Furthermore, 3-Bromo-N-ethyl-5-nitropyridin-4-amine can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 3-Bromo-N-ethyl-5-nitropyridin-4-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, the compound may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. Additionally, 3-Bromo-N-ethyl-5-nitropyridin-4-amine can modulate gene expression by interacting with transcription factors or epigenetic regulators, resulting in changes in protein synthesis and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-N-ethyl-5-nitropyridin-4-amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3-Bromo-N-ethyl-5-nitropyridin-4-amine remains stable under specific conditions, but it may degrade over time when exposed to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to changes in cell viability and function .
Dosage Effects in Animal Models
The effects of 3-Bromo-N-ethyl-5-nitropyridin-4-amine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy or toxicity significantly changes at specific dosage levels .
Metabolic Pathways
3-Bromo-N-ethyl-5-nitropyridin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, the compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that are more easily excreted. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 3-Bromo-N-ethyl-5-nitropyridin-4-amine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be actively transported across cell membranes by specific transporters, affecting its localization and accumulation within different cellular compartments. Additionally, binding to plasma proteins can influence the compound’s distribution and bioavailability .
Subcellular Localization
The subcellular localization of 3-Bromo-N-ethyl-5-nitropyridin-4-amine plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of 3-Bromo-N-ethyl-5-nitropyridin-4-amine is essential for elucidating its mechanism of action and potential therapeutic applications .
Méthodes De Préparation
The synthesis of 3-Bromo-N-ethyl-5-nitropyridin-4-amine typically involves multi-step chemical reactions. One common synthetic route starts with the nitration of 4-aminopyridine to introduce the nitro group at the 5-position. This is followed by bromination at the 3-position and subsequent alkylation with ethylamine to yield the final product . The reaction conditions often involve the use of strong acids and bases, as well as specific solvents to facilitate the reactions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
3-Bromo-N-ethyl-5-nitropyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, particularly at the ethyl group, to form aldehydes or carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions typically yield derivatives with different functional groups replacing the bromine atom, while reduction reactions convert the nitro group to an amino group .
Mécanisme D'action
The mechanism of action of 3-Bromo-N-ethyl-5-nitropyridin-4-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding with biological molecules . These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
3-Bromo-N-ethyl-5-nitropyridin-4-amine can be compared with other similar compounds, such as:
3-Bromo-5-nitropyridine: This compound lacks the ethyl group, making it less versatile in certain synthetic applications.
2-Amino-5-bromo-3-nitropyridine: This compound has an amino group instead of an ethyl group, which can lead to different reactivity and applications.
3-Nitropyridin-4-amine: This compound lacks both the bromine and ethyl groups, making it less reactive in certain contexts.
The uniqueness of 3-Bromo-N-ethyl-5-nitropyridin-4-amine lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications .
Propriétés
IUPAC Name |
3-bromo-N-ethyl-5-nitropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O2/c1-2-10-7-5(8)3-9-4-6(7)11(12)13/h3-4H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRXFLDXMBGJNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=NC=C1[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647964 | |
| Record name | 3-Bromo-N-ethyl-5-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607371-01-7 | |
| Record name | 3-Bromo-N-ethyl-5-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



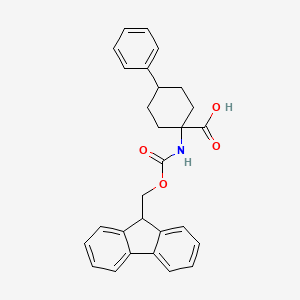

![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B1343903.png)
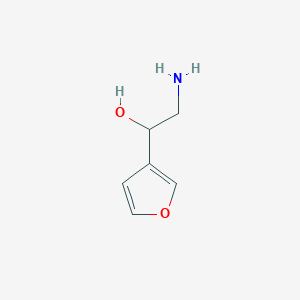
![5-(Bromomethyl)-1H-benzo[d]imidazole](/img/structure/B1343908.png)
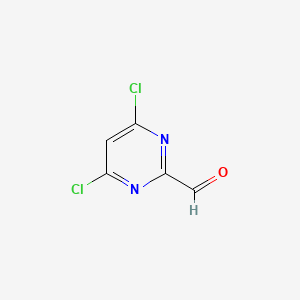

![3-(1,2-Dimethyl-3-indolyl)-3-[4-(diethylamino)-2-methylphenyl]phthalide](/img/structure/B1343911.png)

